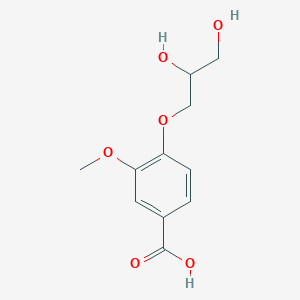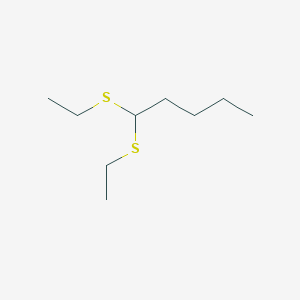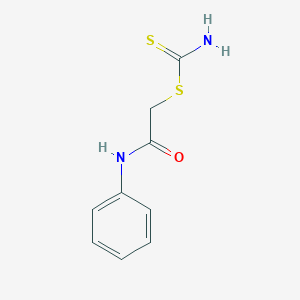
2-Anilino-2-oxoethyl carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-2-oxoethyl carbamodithioate is an organic compound with the molecular formula C10H11NO3S It is known for its unique structure, which includes an aniline group, a carbonyl group, and a dithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-2-oxoethyl carbamodithioate typically involves the reaction of aniline with carbon disulfide and chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
- Aniline reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate.
- The dithiocarbamate is then reacted with chloroacetic acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Anilino-2-oxoethyl carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Anilino-2-oxoethyl carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism by which 2-Anilino-2-oxoethyl carbamodithioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. In biological systems, it may interfere with cellular pathways, leading to its observed biological activities.
Comparación Con Compuestos Similares
2-Anilino-2-oxoethyl carbamodithioate can be compared with other similar compounds, such as:
2-Anilino-2-oxoethyl carbamothioate: Similar structure but with different functional groups.
2-Anilino-2-oxoethyl dithiocarbamate: Contains a dithiocarbamate group instead of a carbamodithioate group.
Uniqueness: The unique combination of an aniline group, a carbonyl group, and a dithioate moiety in this compound distinguishes it from other similar compounds
Propiedades
Número CAS |
90669-10-6 |
|---|---|
Fórmula molecular |
C9H10N2OS2 |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
(2-anilino-2-oxoethyl) carbamodithioate |
InChI |
InChI=1S/C9H10N2OS2/c10-9(13)14-6-8(12)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12) |
Clave InChI |
XHCKZBSEYVDUKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CSC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


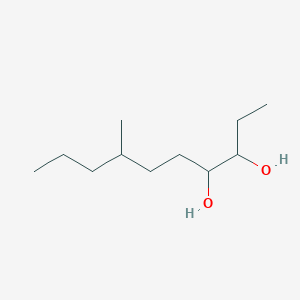

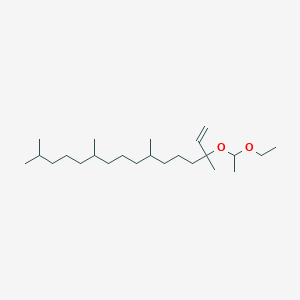
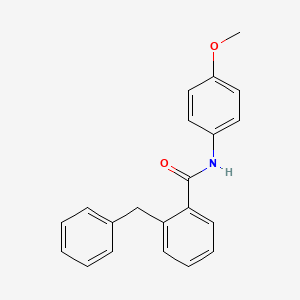
![1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one](/img/structure/B14350814.png)
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)
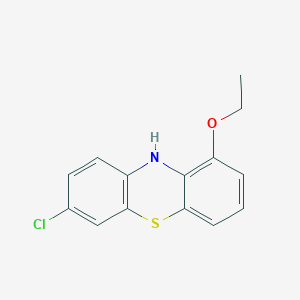
![Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol](/img/structure/B14350847.png)
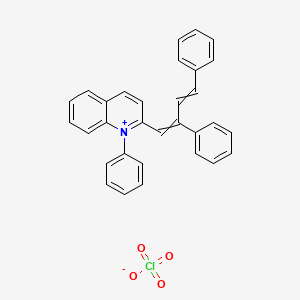
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)
![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)
